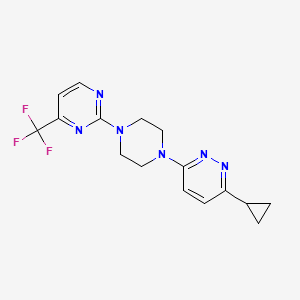

3-Cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N6/c17-16(18,19)13-5-6-20-15(21-13)25-9-7-24(8-10-25)14-4-3-12(22-23-14)11-1-2-11/h3-6,11H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZAHIQBTDTVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects. They have also been linked to neuroprotection and anti-inflammatory activity.

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties. They achieve this by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway.

Biological Activity

3-Cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine, with the CAS number 2034494-63-6, is a novel compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17F3N6, with a molecular weight of 350.3416 g/mol. Its structure includes a pyridazine core substituted with various functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H17F3N6 |

| Molecular Weight | 350.3416 g/mol |

| CAS Number | 2034494-63-6 |

| SMILES | FC(c1ccnc(n1)N1CCN(CC1)c1ccc(nn1)C1CC1)(F)F |

Research indicates that the compound targets specific biological pathways, particularly those involved in cell signaling and enzyme inhibition. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's efficacy in inhibiting key enzymes involved in disease processes.

Antiparasitic Activity

A study highlighted the compound's potential as an antiparasitic agent, particularly against malaria. It was shown to inhibit PfATP4-associated Na-ATPase activity, which is critical for the survival of Plasmodium falciparum parasites. The compound demonstrated significant efficacy in mouse models, blocking gamete development and thus preventing transmission to mosquitoes .

Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle progression. The specific targeting of cancer cells while sparing normal cells presents a promising therapeutic profile .

Case Study 1: Malaria Treatment

In a controlled study involving infected mice, the administration of 3-Cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine resulted in a significant reduction in parasitemia levels compared to controls. The study concluded that the compound could be a candidate for further development as an antimalarial drug .

Case Study 2: Cancer Cell Lines

Another investigation assessed the compound's effects on human cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer therapeutic agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics, with moderate metabolic stability observed in liver microsomes. Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a viable candidate for clinical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis based on substituent effects, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridazine/Pyrimidine Derivatives

Key Observations

Structural Flexibility and Target Engagement The target compound shares a pyridazine core with 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine , but replaces the chloro and chlorophenoxy groups with cyclopropyl and trifluoromethylpyrimidine. This substitution likely enhances lipophilicity and electron-deficient character, which may improve binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs).

Biological Activity Trends Piperazine-containing derivatives (e.g., 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) exhibit broad-spectrum anti-bacterial and anti-viral activities , suggesting the target compound could share similar pharmacological profiles if tested. Compound 2 demonstrates caspase 8 enhancement, attributed to its phenyl-ethenesulfonyl group . The trifluoromethylpyrimidine in the target compound may instead modulate kinase pathways, as trifluoromethyl groups are common in kinase inhibitors (e.g., EGFR inhibitors).

Physicochemical Properties The cyclopropyl group in both the target compound and 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine enhances metabolic stability by reducing oxidative metabolism. However, the pyridazine core in the target compound may confer higher polarity compared to pyrimidine-based analogs.

Contradictions and Limitations

- While Compound 2 and the target compound both feature piperazine-linked substituents, their biological activities may diverge significantly due to differences in core structures (triazolopyridazine vs. pyridazine).

- highlights anti-platelet aggregation in chlorinated pyridazines , but the impact of replacing chlorine with cyclopropyl remains unexplored in the provided data.

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound features a pyridazine core substituted with a cyclopropyl group at position 3 and a piperazine ring at position 6. The piperazine is further functionalized with a 4-(trifluoromethyl)pyrimidine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine-pyrimidine moiety may facilitate interactions with biological targets such as enzymes or receptors. Similar pyridazine derivatives exhibit anti-bacterial, anti-viral, and anti-platelet aggregation activities .

Q. What synthetic methodologies are reported for pyridazine-piperazine derivatives like this compound?

Synthesis typically involves sequential coupling reactions:

- Step 1: Formation of the pyridazine core via cyclization of diaminopyridines or halogenated precursors.

- Step 2: Introduction of the piperazine ring using nucleophilic substitution or Buchwald-Hartwig amination.

- Step 3: Functionalization of the piperazine with a trifluoromethylpyrimidine group via Suzuki-Miyaura coupling or SNAr reactions. and describe analogous syntheses for pyridazine derivatives, emphasizing the use of piperazine intermediates .

Q. What precautions should researchers take when handling this compound in the laboratory?

- Storage: Keep in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation.

- Handling: Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation.

- Disposal: Follow hazardous waste protocols for halogenated/organic compounds. Safety guidelines in and provide specific recommendations for similar compounds .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural elucidation of this compound?

- Refinement: Use SHELX programs (e.g., SHELXL) to iteratively refine atomic coordinates and thermal parameters, especially for low-resolution data.

- Validation: Cross-validate with spectroscopic data (NMR, IR) and computational geometry optimization (DFT).

- Twinned Data: Apply twin refinement protocols in SHELXL for crystals with non-merohedral twinning. highlights the robustness of SHELX for small-molecule crystallography .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the trifluoromethyl group’s role?

- Analog Synthesis: Prepare derivatives with alternative substituents (e.g., -CH3, -Cl, -CF2H) at the pyrimidine’s 4-position.

- Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake) to correlate substituent properties (e.g., lipophilicity, steric bulk) with activity.

- Computational Analysis: Perform molecular docking to map interactions between the trifluoromethyl group and binding pockets. and discuss analogs with varying substituents and their physicochemical profiles .

Q. What strategies address conflicting bioactivity data across assay systems for this compound?

- Orthogonal Assays: Validate activity using independent methods (e.g., fluorescence polarization vs. radiometric assays).

- Contextual Analysis: Account for assay conditions (pH, co-solvents) that may alter compound stability or target binding.

- Structural Confirmation: Verify compound purity and identity via LC-MS and X-ray crystallography to rule out degradation artifacts. reports bioactivity variations in pyridazine derivatives across studies .

Q. Which computational methods predict the binding mode of this compound to kinase targets?

- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., PI3K, EGFR).

- MD Simulations: Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes.

- Free Energy Calculations: Apply MM-GBSA to estimate binding affinities for key residues. Structural insights from (similar piperazine-pyridazine derivatives) can guide target selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.